Cas no 51759-47-8 (2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine)

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine 化学的及び物理的性質
名前と識別子
-
- 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine
- 2-THIEN-2-YL-1H-BENZIMIDAZOL-5-AMINE
- 2-thiophen-2-yl-3H-benzimidazol-5-amine
- 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine
- SMR000116844
- DB-103507
- MLS000526370
- 2-thiophen-2-yl-1 h-benzoimidazol-5-ylamine
- SCHEMBL1391679
- HMS2490N13
- EN300-51382
- 51759-47-8
- CHEMBL1432762
- 2-Thien-2-yl-1H-benzimidazol-5-amine, AldrichCPR
- SR-01000392160-1
- SR-01000392160
- AKOS015938738
- ODERBZFANUDJQA-UHFFFAOYSA-N
- AKOS000190755
- 2-(thiophen-2-yl)-1H-benzo[d]imidazol-5-amine
- BRD-K12426225-001-09-8
- DTXSID60354091
- CS-0271029
-
- MDL: MFCD00447630
- インチ: InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
- InChIKey: ODERBZFANUDJQA-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)C2=NC3=C(C=CC(=C3)N)N2
計算された属性
- せいみつぶんしりょう: 215.05200
- どういたいしつりょう: 215.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 82.9Ų
じっけんとくせい
- PSA: 82.94000
- LogP: 3.45480
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A169004047-5g |
2-(Thiophen-2-yl)-1H-benzo[d]imidazol-5-amine |
51759-47-8 | 95% | 5g |
$873.18 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-340465A-1 g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine, |
51759-47-8 | 1g |
¥2,858.00 | 2023-07-11 | ||
Fluorochem | 029968-250mg |
2-Thiophen-2-yl-1 H -benzoimidazol-5-ylamine |
51759-47-8 | 250mg |
£160.00 | 2022-03-01 | ||
TRC | T430525-100mg |
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine |
51759-47-8 | 100mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN300-51382-0.25g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |
51759-47-8 | 0.25g |
$142.0 | 2023-02-10 | ||
Enamine | EN300-51382-0.5g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |
51759-47-8 | 0.5g |
$271.0 | 2023-02-10 | ||
Fluorochem | 029968-1g |
2-Thiophen-2-yl-1 H -benzoimidazol-5-ylamine |
51759-47-8 | 1g |
£372.00 | 2022-03-01 | ||
Enamine | EN300-51382-0.1g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |
51759-47-8 | 0.1g |
$98.0 | 2023-02-10 | ||
Enamine | EN300-51382-10.0g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |
51759-47-8 | 10.0g |
$1593.0 | 2023-02-10 | ||
Enamine | EN300-51382-5.0g |
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |
51759-47-8 | 5.0g |
$1074.0 | 2023-02-10 |
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
4. Book reviews
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamineに関する追加情報
Introduction to 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine (CAS No. 51759-47-8)
The compound 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine, identified by the CAS number 51759-47, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzimidazole derivatives, which are known for their unique structural and electronic properties. The presence of the thiophene moiety in its structure adds further complexity and functionality, making it a subject of interest for researchers exploring novel materials and chemical systems.
Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery, particularly in the development of anti-cancer agents and neuroprotective drugs. The thiophene ring, a five-membered aromatic heterocycle, contributes to the compound's stability and ability to participate in various chemical reactions. This makes 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine a promising candidate for applications in organic electronics, where its electronic properties can be tailored for specific uses such as in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
The synthesis of this compound involves a multi-step process that typically begins with the preparation of benzimidazole derivatives. Researchers have explored various synthetic pathways, including condensation reactions and coupling reactions, to optimize the yield and purity of the product. The incorporation of the thiophene group is often achieved through nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and reagents used.
In terms of physical properties, 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine exhibits a high degree of stability under ambient conditions, making it suitable for use in various chemical processes. Its solubility in common organic solvents such as dichloromethane and DMF facilitates its handling and application in solution-based reactions.
The electronic properties of this compound are particularly noteworthy. The conjugated system formed by the benzimidazole and thiophene moieties allows for efficient charge transport, which is critical for applications in organic electronics. Recent studies have demonstrated that this compound can be used as an electron transport layer in OLEDs, significantly improving device performance by enhancing charge mobility and reducing operating voltage.
In addition to its electronic applications, this compound has shown potential in catalysis. The nitrogen atoms present in the benzimidazole ring can act as Lewis bases, enabling the compound to coordinate with metal ions and act as a catalyst in various organic transformations. For instance, it has been used as a catalyst in Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds under mild conditions.
The biological activity of 2-Thiophen-2-
51759-47-8 (2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine) 関連製品
- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)
- 50980-32-0(Ankaflavin)
- 1283530-73-3(Benzenemethanol, α-(4-bromophenyl)-2,4-dimethoxy-)
- 1226445-91-5(N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide)
- 1804843-10-4(Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)
- 1366261-49-5(5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)
- 849458-07-7(2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile)
- 2877653-23-9(N-{[1-(5-chloropyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 2228446-60-2(2-(2-tert-butylphenyl)ethane-1-sulfonyl fluoride)




